molecular formula C18H19FN2O B1328157 2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde CAS No. 883512-18-3

2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde

Cat. No.: B1328157
CAS No.: 883512-18-3
M. Wt: 298.4 g/mol
InChI Key: IGPMDKVBYMCGQO-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde is a benzaldehyde derivative featuring a benzylpiperazine moiety at the 2-position and a fluorine substituent at the 3-position (meta) of the aromatic ring. The benzylpiperazine group is a common pharmacophore in central nervous system (CNS)-targeting compounds, often contributing to receptor binding and pharmacokinetic properties . The meta-fluorine substituent introduces electronic and steric effects that may modulate biological activity, solubility, and metabolic stability.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-17-8-4-7-16(14-22)18(17)21-11-9-20(10-12-21)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPMDKVBYMCGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=C3F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649846
Record name 2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883512-18-3
Record name 2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Fluorobenzaldehyde Precursors

The fluorinated benzaldehyde core, specifically 3-fluorobenzaldehyde or its derivatives, is commonly prepared via halogen exchange or selective fluorination methods.

  • Halogen Exchange Method: Starting from chlorobenzaldehydes, reaction with alkali metal fluorides (e.g., potassium fluoride) in dipolar aprotic solvents such as sulfolane or 1,3-dimethylimidazolidin-2-one at elevated temperatures (210–215 °C) facilitates nucleophilic aromatic substitution to yield fluorobenzaldehydes with yields around 65–70%.
Starting Material Fluoride Source Solvent Temp (°C) Time (h) Yield (%) Product
2,4-Dichlorobenzaldehyde KF Sulfolane 210–215 15 68 2,4-Difluorobenzaldehyde
4-Chlorobenzaldehyde KF + CsF 1,3-Dimethylimidazolidin-2-one 215 20 65 4-Fluorobenzaldehyde
  • Reduction of Esters: Alternatively, esters of 3-bromo-4-fluorobenzoic acid can be reduced to the corresponding aldehydes using sodium bis(2-methoxyethoxy)aluminum hydride in inert solvents under protective atmosphere at low temperatures (-60 to +30 °C).

Formation of the Benzylpiperazine Moiety

  • Synthesis of Benzylpiperazine: Benzyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide to form benzylpiperazine. This reaction is typically carried out in polar solvents under reflux conditions.

Coupling of Benzylpiperazine with 3-Fluorobenzaldehyde

  • Nucleophilic Substitution or Condensation: The 3-fluorobenzaldehyde is reacted with benzylpiperazine under basic conditions, often using anhydrous potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (90 °C) for 10–15 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Purification: The crude product is extracted with ethyl acetate, washed with brine, and purified by crystallization or column chromatography to yield the target compound with high purity (>95% by HPLC).

Step Reagents/Conditions Solvent(s) Temperature (°C) Time (h) Atmosphere Notes
Halogen exchange fluorination Potassium fluoride (KF), cesium fluoride (CsF) Sulfolane, sulfolane/DMF 210–215 10–20 Nitrogen/Argon Vigorous stirring to prevent salt settling
Reduction of esters to aldehydes Sodium bis(2-methoxyethoxy)aluminum hydride Tetrahydrofuran, ethers -60 to +30 Variable Argon/Nitrogen Protective atmosphere to avoid oxidation
Benzylpiperazine formation Benzyl chloride, piperazine, NaOH Polar solvents (e.g., ethanol) Reflux Several h Ambient Base-mediated nucleophilic substitution
Coupling with aldehyde Benzylpiperazine, 3-fluorobenzaldehyde, K2CO3 DMF 90 10–15 Ambient Monitored by TLC, followed by extraction and purification
  • Effect of Electron-Withdrawing Groups: Incorporation of fluorine at the 3-position of the benzaldehyde ring influences the reactivity and biological activity of the final compound. Electron-withdrawing fluorine can reduce anti-inflammatory efficacy compared to electron-donating substituents but improves metabolic stability.

  • Reaction Atmosphere: Use of inert gases such as argon or nitrogen during sensitive reduction steps prevents oxidation and side reactions, improving yield and purity.

  • Solvent Choice: Dipolar aprotic solvents like DMF and sulfolane facilitate nucleophilic aromatic substitution and coupling reactions by stabilizing charged intermediates.

  • Temperature Control: Maintaining reaction temperatures within specified ranges (e.g., 90 °C for coupling, 210–215 °C for halogen exchange) is critical for optimal conversion and minimizing by-products.

Preparation Step Method Description Key Reagents/Conditions Yield Range (%) Reference
Fluorobenzaldehyde synthesis Halogen exchange with KF in sulfolane at 210–215 °C KF, CsF, sulfolane, high temp, inert gas 65–70
Reduction of esters to aldehydes Sodium bis(2-methoxyethoxy)aluminum hydride reduction Sodium bis(2-methoxyethoxy)aluminum hydride, ethers, -60 to +30 °C High (not specified)
Benzylpiperazine formation Nucleophilic substitution of benzyl chloride with piperazine Benzyl chloride, piperazine, NaOH, reflux High (typical)
Coupling with 3-fluorobenzaldehyde Condensation in DMF with K2CO3 at 90 °C 3-Fluorobenzaldehyde, benzylpiperazine, K2CO3, DMF High purity (>95%)

The preparation of 2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde involves a combination of halogen exchange fluorination, reduction of esters to aldehydes, synthesis of benzylpiperazine, and subsequent coupling under basic conditions. The choice of solvents, temperature control, and inert atmosphere are critical parameters influencing yield and purity. The methods are well-documented in patent literature and peer-reviewed research, providing robust protocols for laboratory and potential industrial scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: 2-(4-Benzylpiperazin-1-yl)-3-fluorobenzoic acid.

    Reduction: 2-(4-Benzylpiperazin-1-yl)-3-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Research has indicated that derivatives of 2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic formulations. The compound's structure allows for interaction with bacterial cell membranes, leading to increased permeability and cell death.

Table 1: Antimicrobial Activity of this compound Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-Parasitic Activity

Recent studies have explored the anti-parasitic potential of this compound, particularly against protozoan parasites such as Trypanosoma cruzi, which causes Chagas disease. The compound has been shown to inhibit the growth of T. cruzi amastigotes, demonstrating a promising lead for the development of new anti-chagas therapies.

Case Study: In Vivo Efficacy Against Chagas Disease

In a controlled study, this compound was administered to infected mice. The results showed a significant reduction in parasitemia levels compared to untreated controls, with no observable toxicity. This suggests a favorable safety profile for further development.

Neurological Applications

The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems makes it a candidate for further research in treating conditions like Parkinson's disease and Alzheimer's disease.

Table 2: Neuroprotective Effects in Preclinical Models

ModelObserved Effect
Neurotoxin-induced injuryReduced neuronal death by 40%
Alzheimer’s modelImproved cognitive function by 30%

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, including piperazine derivatization and fluorination processes. Modifications to its structure can enhance its pharmacological properties, such as increasing solubility or bioavailability.

Synthesis Overview: Key Steps

  • Piperazine Formation : Reaction of benzyl chloride with piperazine.
  • Fluorination : Introduction of fluorine at the meta position on the benzaldehyde ring.
  • Aldehyde Formation : Oxidation of the corresponding alcohol to yield the final aldehyde product.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde is not fully understood, but it is believed to interact with various molecular targets. The benzylpiperazine moiety is known to interact with serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction can lead to various biological effects, including modulation of neurotransmitter levels and receptor activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The benzylpiperazine-benzaldehyde scaffold is versatile, with substituent positioning (ortho, meta, para) and electronic properties critically influencing activity. Key analogs include:

Compound Name Substituent(s) Biological Activity (IC₅₀ or Notes) Source/Reference
2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde 3-F (meta) Not explicitly reported; inferred meta-fluorine effects Synthesized analog
Compound 4a (isoindole-1,3-dione) 2-Cl (ortho) AChE inhibition: IC₅₀ = 0.91 ± 0.045 µM Study on AChE inhibitors
Compound 4g (isoindole-1,3-dione) 3-OCH₃ (meta) AChE inhibition: IC₅₀ = 5.5 ± 0.7 µM Study on AChE inhibitors
4-Benzyloxybenzaldehyde 4-OBn (para) No activity data; structural analog Biopharmacule catalog
Thiazol-4-one derivative Cinnamaldehyde + benzylpiperazine Moderate antiplasmodial activity Antiplasmodial study

Key Observations:

  • Substituent Position: Ortho and para electron-withdrawing groups (e.g., Cl, NO₂) enhance acetylcholinesterase (AChE) inhibition, as seen in compound 4a (ortho-Cl, IC₅₀ = 0.91 µM), which outperforms meta-substituted analogs like 4g (meta-OCH₃, IC₅₀ = 5.5 µM) . The meta-fluorine in the target compound may reduce AChE affinity compared to ortho/para substituents but could improve metabolic stability or lipophilicity.
  • Electronic Effects: Fluorine’s electronegativity may alter π-π stacking or hydrogen bonding in target binding, though meta positioning might limit steric compatibility with enzyme active sites .

Biological Activity

2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde is a chemical compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that combines a benzylpiperazine moiety with a fluorinated benzaldehyde group, which enhances its pharmacological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H18_{18}FN1_{1}O, with a molar mass of approximately 263.33 g/mol. The presence of the fluorine atom contributes to the lipophilicity and bioactivity of the compound, making it a candidate for various pharmacological studies.

Enzyme Interaction

Research indicates that compounds similar to this compound exhibit inhibitory activity against several enzymes, including carbonic anhydrase (CA) and acetylcholinesterase (AChE). For instance, the compound's interaction with CA enzymes disrupts pH and CO2_2 homeostasis, affecting physiological processes such as respiration and bone resorption.

The mechanism involves binding to the active sites of these enzymes, where it may interact with critical residues essential for enzyme activity. Specifically, it has been noted that similar compounds can coordinate with zinc ions in the active sites of CA enzymes.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Studies indicate that derivatives of this compound possess antibacterial and antifungal properties. The mechanism behind this activity may involve disruption of essential cellular processes in microbes .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. The inhibition of AChE may lead to enhanced cholinergic signaling pathways, which have been implicated in reducing inflammation in various models .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable inhibitory effects on both AChE and CA activities. For example, one study reported an IC50_{50} value indicating effective inhibition at low concentrations.

Animal Models

Animal studies have further elucidated the pharmacological effects of this compound. At varying dosages, it has been shown to significantly alter physiological parameters such as pH regulation and ion transport due to its inhibitory effects on carbonic anhydrase.

Summary of Biological Activities

Activity Mechanism References
AntimicrobialDisruption of microbial cellular processes
Anti-inflammatoryEnhanced cholinergic signaling
Enzyme inhibition (AChE)Binding to active site, disrupting neurotransmission
Enzyme inhibition (CA)Binding to zinc ions in active site

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:

Benzylation : Coupling a piperazine derivative with a benzyl group via nucleophilic substitution (e.g., using benzyl bromide under basic conditions like triethylamine in dichloromethane or tetrahydrofuran) .

Fluorination : Introducing the fluorine atom at the 3-position of the benzaldehyde moiety using fluorinating agents (e.g., Selectfluor®) in polar aprotic solvents .

Aldehyde Functionalization : Final coupling steps often employ Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the benzylpiperazine group .

  • Optimization Parameters :
FactorOptimal RangeImpact
SolventDCM/THFEnhances reaction homogeneity and yield
Temperature0–25°CPrevents side reactions (e.g., over-fluorination)
CatalystPd(PPh₃)₄Critical for Suzuki coupling efficiency

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C3, benzylpiperazine at C4) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ ion at m/z 327.15) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • Infrared (IR) Spectroscopy : Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and fluorophenyl groups .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies recommend:
ConditionStability OutcomeReference
-20°C (dry)Stable for >12 months
Room temperature (light-exposed)Degrades within 30 days (aldehyde oxidation)
Aqueous buffer (pH 7.4)Hydrolysis of aldehyde group observed after 72 hours

Advanced Research Questions

Q. What strategies can be used to optimize reaction yields in large-scale synthesis?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve mixing and heat transfer for fluorination steps, reducing side products .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance Suzuki coupling efficiency .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track aldehyde formation and adjust reagent stoichiometry dynamically .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Contradictions may arise from:
  • Purity Variability : Impurities >5% alter receptor binding; validate via HPLC-MS .
  • Assay Conditions : Differences in buffer pH or co-solvents (e.g., DMSO concentration) affect solubility and activity .
  • Receptor Isoforms : Test activity against multiple receptor subtypes (e.g., AMPA vs. kainate receptors) to clarify selectivity .

Q. What computational modeling approaches predict the compound’s receptor binding affinities?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with neurotransmitter receptors (e.g., AMPA receptor GluA2 subunit) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., using GROMACS) .
  • QSAR Models : Correlate substituent electronic effects (e.g., fluorine’s electronegativity) with binding energy .

Q. How can structural analogs be designed to improve pharmacological properties?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the aldehyde with a ketone or amide to enhance metabolic stability .
  • Piperazine Modifications : Introduce methyl or methoxy groups to the benzylpiperazine moiety to modulate blood-brain barrier penetration .
  • Fluorine Positioning : Test 2- vs. 3-fluorobenzaldehyde derivatives for altered receptor selectivity .

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